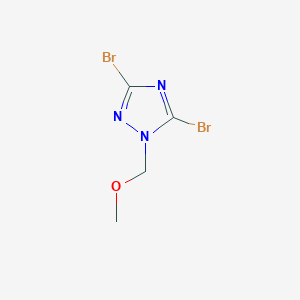

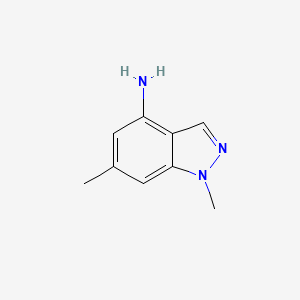

1,6-dimethyl-1H-indazol-4-amine

Vue d'ensemble

Description

“1,6-dimethyl-1H-indazol-4-amine” is a chemical compound. It has been mentioned in the context of anticancer research, where it was found to exhibit potent anti-proliferative activity .

Synthesis Analysis

The synthesis of indazole derivatives, including “1,6-dimethyl-1H-indazol-4-amine”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,6-dimethyl-1H-indazol-4-amine” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Indazole compounds have been explored for their potential in treating neurological disorders. For instance, a structurally novel compound, MLi-2 , which contains an indazole moiety, has been developed as a selective inhibitor for Leucine-Rich Repeat Kinase 2 (LRRK2), showing promise for the treatment of Parkinson’s disease .

Anticancer Activity

Indazole derivatives have been studied for their antitumor properties. Research involving 1H-indazole-3-amine derivatives has shown that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung carcinoma), K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and Hep-G2 (hepatocellular carcinoma) when subjected to an MTT assay .

Synthesis Strategies

Recent advancements in synthetic approaches for indazoles have been highlighted, which could be relevant for the synthesis of “1,6-dimethyl-1H-indazol-4-amine”. These strategies include transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial for developing new pharmaceuticals .

Drug Development

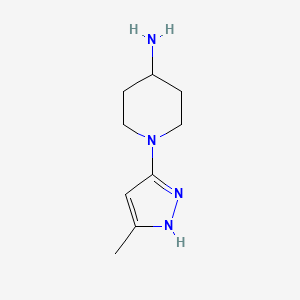

The regioselective dialkenylation of pyrazoles with electron-deficient alkenes in the presence of catalysts like Pd (OAc) 2 and Ag 2 CO 3 has been reported. This method could be applied to the synthesis of “1,6-dimethyl-1H-indazol-4-amine” for developing potent drug-like compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,6-dimethyl-1H-indazol-4-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

1,6-Dimethyl-1H-indazol-4-amine interacts with IDO1, inhibiting its activity . This compound suppresses the expression of IDO1 protein, leading to a decrease in the enzyme’s activity . The inhibition of IDO1 disrupts the metabolism of tryptophan, affecting the downstream biochemical pathways .

Biochemical Pathways

The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine affects the kynurenine pathway, a major route of tryptophan catabolism . This disruption can lead to changes in the levels of kynurenine and its metabolites, which have various effects on immune regulation and cellular processes .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .

Result of Action

The inhibition of IDO1 by 1,6-dimethyl-1H-indazol-4-amine results in potent anti-proliferative activity . Specifically, this compound has been shown to inhibit the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 mM . Additionally, it induces G2/M cell cycle arrest in these cells .

Propriétés

IUPAC Name |

1,6-dimethylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRSIRRQJQQWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-dimethyl-1H-indazol-4-amine | |

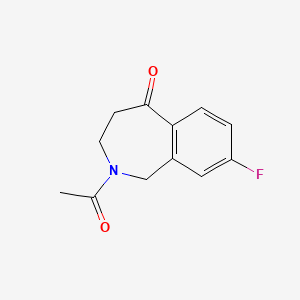

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)